2-Acetamido-5-methoxypyridine
Description
2-Acetamido-5-methoxypyridine is a pyridine derivative featuring an acetamido (-NHCOCH₃) group at the 2-position and a methoxy (-OCH₃) group at the 5-position. This compound is synthesized via methods described by Lombardino (1981), involving functionalization of the pyridine ring followed by selective acetylation and methoxylation . Its structural features make it a precursor for synthesizing hydroxylated analogs (e.g., 2-acetamido-5-hydroxypyridine) through demethylation reactions under high-temperature conditions with sodium cyanide in DMSO .
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N-(5-methoxypyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H10N2O2/c1-6(11)10-8-4-3-7(12-2)5-9-8/h3-5H,1-2H3,(H,9,10,11) |
InChI Key |
CRCKYIZFKCAJPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Acetamido-5-hydroxypyridine
4-Methoxypyridine
- Structure : Methoxy group at the 4-position instead of 5; lacks the acetamido group.
- Properties :
- Lower molecular weight and simpler structure.
- Increased basicity due to para-methoxy group enhancing nitrogen’s electron density.
- Less steric hindrance, facilitating electrophilic substitution reactions.
- Applications : Solvent or catalyst in organic synthesis; precursor for agrochemicals .
2-Acetamido-5-bromo-4-methylpyridine
4-Acetamido-2-methylbenzoic Acid
- Structure : Benzoic acid backbone with acetamido at 4-position and methyl at 2-position.
- Properties :
- Carboxylic acid group increases acidity (pKa ~4–5) and water solubility.
- Aromatic ring lacks heteroatom, reducing resonance stabilization compared to pyridine derivatives.
- Applications: Used in dye synthesis or as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) .
Comparative Data Table
Research Findings and Trends
- Electronic Effects : The 5-methoxy group in this compound donates electrons via resonance, stabilizing intermediates in substitution reactions. In contrast, bromo or hydroxyl groups alter electronic profiles, directing reactivity toward nucleophilic or oxidative pathways .
- Biological Relevance : Acetamido-pyridine derivatives show promise in drug discovery due to their ability to mimic peptide bonds or participate in hydrogen bonding, a feature exploited in kinase inhibitor design .
- Synthetic Utility : Demethylation of this compound highlights its role as a masked hydroxylated intermediate, offering controlled release of reactive groups under specific conditions .
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